(3S)-2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring and a carboxylic acid group at the third position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as benzaldehyde and amino acids.
Formation of Isoquinoline Ring: The isoquinoline ring is formed through a Pictet-Spengler reaction, where benzaldehyde reacts with an amino acid derivative under acidic conditions to form the tetrahydroisoquinoline core.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline intermediate reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of (S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders, cancer, and cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
®-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound with different biological activities.
2-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of a benzoyl group, affecting its biological activity.
Uniqueness
(S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both benzoyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of (S)-2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15NO3 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
(3S)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)/t15-/m0/s1 |
InChI Key |
QBBPKILWLZTVIC-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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